

A Comparative Guide to the Purity Validation of N-Nitroso Lisinopril Reference Standards

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Compound of Interest		
Compound Name:	N-Nitroso Lisinopril	
Cat. No.:	B8821601	Get Quote

For researchers, scientists, and professionals in drug development, the purity and quality of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of **N-Nitroso Lisinopril** reference standards and outlines a detailed protocol for their purity validation. **N-Nitroso Lisinopril** is a nitrosamine impurity that can arise during the synthesis or storage of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] Regulatory bodies like the FDA and EMA closely monitor such impurities due to their potential health risks.

Comparative Analysis of Commercially Available N-Nitroso Lisinopril Reference Standards

The purity of a reference standard is a critical parameter. Below is a summary of the stated purity from various suppliers, based on their Certificates of Analysis (CoA). It is important to note that the methods used to determine purity can vary between suppliers.



Supplier/Product	Stated Purity (by HPLC)	Additional Characterization
Supplier A	95.60 %[2]	Mass Spectrometry, ¹ H NMR, IR, TGA[2]
Supplier B	>95%[3]	-
Supplier C	>90%	Mass Spectrometry, ¹ H NMR
Supplier D	Above 95 %[4]	Mass Spectrometry, ¹ H NMR, IR[4]

Note: The potency of a reference standard may also be reported, which often accounts for factors like water content or residual solvents. For example, one supplier reported a potency of 92.59% after considering a 3.15% weight loss by TGA.[2]

Experimental Protocols for Purity Validation

A robust analytical method is crucial for verifying the purity of an **N-Nitroso Lisinopril** reference standard. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of nitrosamine impurities.[5] The following protocol is a comprehensive approach to method validation, adhering to ICH Q2(R1) guidelines.[6]

Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is designed for the accurate quantification of **N-Nitroso Lisinopril** and the detection of any potential impurities.

- a. Sample and Standard Preparation
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of the **N-Nitroso Lisinopril** reference standard and dissolve it in a suitable solvent (e.g., Methanol or DMSO) to a final volume of 5.0 mL.[4]



- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
- Sample Solution: Prepare the sample solution of the reference standard to be tested at a concentration that falls within the calibration range.

b. Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	ACE C18-AR (4.6 mm \times 150 mm, 3 $\mu m)$ or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	Time-based gradient to ensure optimal separation
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

c. Mass Spectrometric Conditions



Parameter	Condition	
Mass Spectrometer	Agilent 6470 Triple Quadrupole LC/MS or equivalent	
Ion Source	Electrospray Ionization (ESI) in positive mode	
MRM Transition	To be determined by infusing a standard solution of N-Nitroso Lisinopril to identify the precursor and product ions. For N-Nitroso Lisinopril (C21H30N4O6, MW: 434.49 g/mol), the precursor ion would be [M+H]+ at m/z 435.2. Product ions would be determined experimentally.	

Method Validation Parameters

The analytical method should be validated for the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of N-Nitroso Lisinopril.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
- Accuracy: The closeness of the test results to the true value. This is determined by spikerecovery studies at three different concentration levels.
- Precision: The degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizing the Workflow



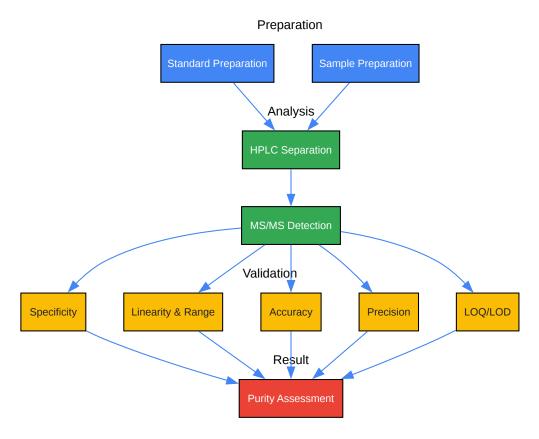




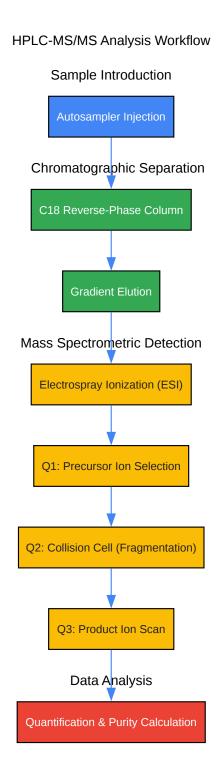
To ensure clarity in the experimental process, the following diagrams illustrate the key workflows.



Workflow for Reference Standard Purity Validation







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